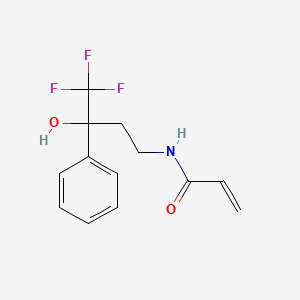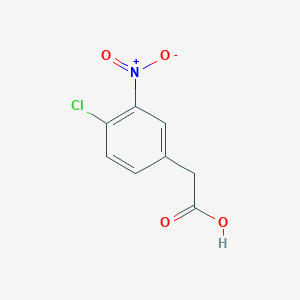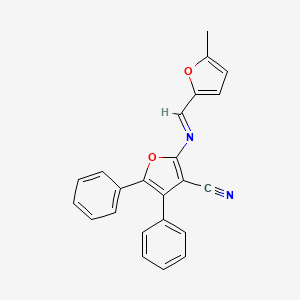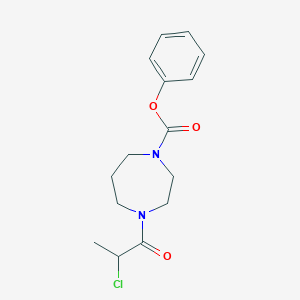![molecular formula C18H14N2O3S2 B2775167 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896346-34-2](/img/structure/B2775167.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide is a chemical compound with potential antitumor properties. It belongs to the class of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines .
Synthesis Analysis
- Ethanolysis and Cyclization : Ethanol reacts with potassium thiocyanate (KSCN) and hydrochloric acid (HCl) to form the thiazole ring. Bromine in glacial acetic acid is then used to introduce the bromine atom .
- Coupling Reaction : The compound is synthesized using TBTU (a coupling reagent) and 2,6-lutidine in dry dichloromethane (DCM). This step forms the desired product .
- Substitution Reaction : The compound is refluxed with 1-(2-chloroethyl)piperidine in dimethyl sulfoxide (DMSO) and potassium carbonate (K2CO3) to yield the final product .
Molecular Structure Analysis
The compound consists of two moieties: the naphthalene ring and the 1,2-methylenedioxybenzene group. These two rings are not coplanar, forming a dihedral angle of 53.5° .
Chemical Reactions Analysis
The key mechanism of action of this compound involves the suppression of cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Anticancer Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide derivatives have been explored for their potential anticancer properties. For example, certain benzamide derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers, surpassing the effectiveness of etoposide, a reference drug (Ravinaik et al., 2021).
Supramolecular Gelators
Some N-(thiazol-2-yl) benzamide derivatives have been identified as supramolecular gelators, showing gelation behavior towards ethanol/water and methanol/water mixtures. Their gelation capability is attributed to methyl functionality and multiple non-covalent interactions (Yadav & Ballabh, 2020).
Antimicrobial and Antiproliferative Activities
Derivatives of this compound have demonstrated notable antimicrobial and antiproliferative activities. These activities are observed in various synthesized compounds, showing effectiveness against microbial strains and cancer cells (Mansour et al., 2020).
Stearoyl-CoA Desaturase-1 Inhibition
Research has also focused on the inhibition of stearoyl-CoA desaturase-1 (SCD-1), a potential target for therapeutic intervention. Certain benzamide derivatives have shown potent inhibitory activity in both murine and human SCD-1 assays (Uto et al., 2009).
Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
Synthesis and activity studies of benzamide derivatives based on thiazole and thiazoline have led to the identification of compounds with anti-inflammatory properties. These compounds exhibit significant activity across various concentration ranges (Lynch et al., 2006).
Novel Synthesis Methods
Innovative synthesis methods for N-(thiazol-2-yl)benzamide derivatives have been developed, leading to the creation of novel compounds with potential biological applications (Saeed & Rafique, 2013).
Antifungal Agents
The synthesis of new benzamide derivatives with potential antifungal properties has been a topic of research, leading to the development of compounds characterized by IR, NMR, and mass spectral data (Narayana et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-24-16-5-3-2-4-12(16)17(21)20-18-19-13(9-25-18)11-6-7-14-15(8-11)23-10-22-14/h2-9H,10H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPNAEYDYMOGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2775086.png)


acetate](/img/structure/B2775091.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)

![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)
![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2775098.png)
![4-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2775100.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2775104.png)
![Methyl 2-[(4-cyanobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2775105.png)
